molecular formula C20H25BrClNO11 B1384706 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside CAS No. 207595-15-1

5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside

Cat. No. B1384706
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-QBUQATDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside is a chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry .


Chemical Reactions Analysis

5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .

Scientific Research Applications

1. Bacterial Detection and Identification

5-Bromo-4-chloro-3-indoxyl β-D-cellobioside (BCIG) has been employed in microbiological media to differentiate bacterial colonies based on β-glucuronidase activity. Specifically, BCIG added to MacConkey sorbitol agar enhances the detection of Escherichia coli O157:H7 in ground beef samples by color differentiation. Colonies of E. coli O157:H7, which lack β-glucuronidase activity, remain colorless, while β-glucuronidase positive colonies turn blue, thereby simplifying identification processes and reducing false positives (Okrend, Rose, & Lattuada, 1990).

2. Enzymatic Activity and Histochemical Studies

5-Bromo-4-chloro-3-indoxyl β-D-cellobioside serves as a chromogenic substrate in enzymatic and histochemical assays. It's used to reveal β-D-glucuronidase activity in various tissues, offering a method that doesn't require additional steps like coupling or using ferri-ferrocyanide. This substrate aids in mapping out enzyme distribution in tissues, potentially contributing to understanding enzyme behavior in normal and pathological states (Pearson, Standen, & Esterly, 1967).

3. Enhancement of Microbial Analysis Techniques

In sanitary analysis, 5-Bromo-4-chloro-3-indoxyl β-D-cellobioside is a novel compound that aids in the rapid and specific identification of Escherichia coli. It has demonstrated high accuracy with minimal false-positive and false-negative rates, making it a valuable tool in microbial studies related to shellfish and wastewater (Watkins et al., 1988).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-QBUQATDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside

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